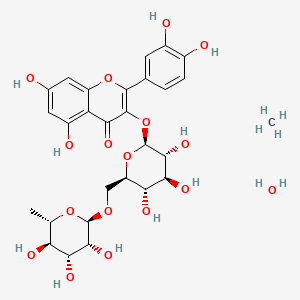

Rutin hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C28H36O17 |

|---|---|

Poids moléculaire |

644.6 g/mol |

Nom IUPAC |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;methane;hydrate |

InChI |

InChI=1S/C27H30O16.CH4.H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;1H4;1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;;/m0../s1 |

Clé InChI |

RQCFSYHIBCOZQR-VBXOIZFTSA-N |

SMILES isomérique |

C.C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O |

SMILES canonique |

C.CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O |

Origine du produit |

United States |

Foundational & Exploratory

Rutin Hydrate: A Multifaceted Neuroprotective Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases present a formidable challenge to modern medicine, characterized by a progressive loss of neuronal structure and function. Emerging evidence highlights the therapeutic potential of natural flavonoids, with rutin hydrate (a glycoside of quercetin) gaining significant attention for its neuroprotective properties.[1][2][3] This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its neuroprotective effects. We delve into its potent antioxidant, anti-inflammatory, and anti-apoptotic activities, detailing the modulation of critical signaling pathways. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for assessing its efficacy, and provides visual representations of its mechanisms of action to support further research and drug development in the field of neuroprotection.

Introduction

This compound is a flavonoid glycoside ubiquitously found in a variety of plants, including buckwheat, citrus fruits, and apples.[1][2] Its established pharmacological activities, including antioxidant and anti-inflammatory properties, have positioned it as a promising candidate for mitigating the complex pathology of neurodegenerative disorders. The neuroprotective effects of rutin are attributed to its ability to cross the blood-brain barrier and influence a cascade of cellular and molecular events that are dysregulated in neurological diseases. This guide will systematically dissect the key mechanisms of action of this compound in neuroprotection.

Core Mechanisms of Neuroprotection

This compound's neuroprotective efficacy stems from its pleiotropic effects on multiple pathological processes implicated in neurodegeneration. These can be broadly categorized into antioxidant, anti-inflammatory, and anti-apoptotic mechanisms, which are often interconnected and synergistically contribute to neuronal survival.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage in various neurodegenerative diseases. This compound combats oxidative stress through several mechanisms:

-

Direct ROS Scavenging: Rutin's chemical structure enables it to directly scavenge free radicals, thereby neutralizing their damaging effects on cellular components.

-

Enhancement of Endogenous Antioxidant Enzymes: Rutin has been shown to augment the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This bolstering of the cell's natural defense system helps to mitigate the deleterious effects of oxidative stress.

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of glial cells (microglia and astrocytes) and the subsequent release of pro-inflammatory mediators, plays a pivotal role in the progression of neurodegenerative diseases. This compound modulates neuroinflammatory responses through the following actions:

-

Inhibition of Glial Cell Activation: Rutin has been observed to suppress the activation of microglia and astrocytes, key players in the neuroinflammatory cascade.

-

Downregulation of Pro-inflammatory Cytokines: Rutin treatment has been demonstrated to reduce the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).

-

Modulation of Inflammatory Signaling Pathways: A primary mechanism of rutin's anti-inflammatory action is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. By inhibiting NF-κB activation, rutin effectively dampens the expression of numerous pro-inflammatory genes.

Anti-Apoptotic Mechanisms

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative conditions, leading to excessive neuronal loss. This compound promotes neuronal survival by interfering with the apoptotic cascade:

-

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for cell fate. Rutin has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby shifting the balance towards cell survival.

-

Inhibition of Caspase Activation: Caspases are a family of proteases that execute the final stages of apoptosis. Rutin treatment has been found to inhibit the activation of key executioner caspases, such as caspase-3 and caspase-9, thereby preventing the dismantling of the cell.

Modulation of Key Signaling Pathways

The neuroprotective effects of this compound are mediated by its influence on several critical intracellular signaling pathways that regulate neuronal survival, plasticity, and inflammation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway in neurons. Activation of this pathway promotes cell growth, proliferation, and survival while inhibiting apoptosis. Rutin has been demonstrated to activate the PI3K/Akt pathway, contributing to its neuroprotective effects.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. Rutin has been shown to modulate the MAPK/ERK pathway, which can have context-dependent effects but often contributes to its neuroprotective actions.

BDNF/TrkB/CREB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a vital role in neuronal survival, growth, and synaptic plasticity. The downstream transcription factor, cAMP response element-binding protein (CREB), is essential for learning and memory. Rutin has been found to upregulate the expression of BDNF, TrkB, and CREB, suggesting a role in promoting neuronal health and cognitive function.

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Effect of this compound on Antioxidant Enzyme Activity

| Model System | Treatment | SOD Activity | CAT Activity | GPx Activity | Reference |

| 6-OHDA-induced rats | Rutin (10, 25, 50 mg/kg) | Significant increase | Significant increase | Significant increase | |

| Rat erythrocytes | Catechin (20 mg/kg) | Elevated | Elevated | Elevated | |

| Streptozotocin-induced diabetic rats | Quercetin | Increased | Increased | Increased |

Table 2: Effect of this compound on Inflammatory Cytokine Levels

| Model System | Treatment | TNF-α Level | IL-1β Level | IL-6 Level | Reference |

| LPS-stimulated BV-2 microglia | Rutin (12.5, 25, 50 µg/mL) | Significantly reduced | Significantly reduced | Significantly reduced | |

| Adjuvant-induced arthritic rats | Rutin (15 mg/kg) | Dose-dependent lowering | Dose-dependent lowering | Not specified | |

| LPS-induced mastitis in mice | Rutin (25, 50, 100 mg/kg) | Significantly lower | Significantly lower | Significantly lower |

Table 3: Effect of this compound on Apoptotic Protein Expression

| Model System | Treatment | Bcl-2 Expression | Bax Expression | Bax/Bcl-2 Ratio | Reference |

| Human neuroblastoma LAN-5 cells | Rutin (25, 50, 100 µM) | Decreased | Not specified | Downregulated | |

| Oral cancer cells (HN5) | Nanorutin | Significant decrease | No significant change | Increased | |

| Mice | Rutin | Increased | Decreased | Decreased |

Detailed Experimental Protocols

Primary Glial Cell Culture

This protocol describes the preparation of primary mixed glial cultures from neonatal rat brains, a common in vitro model to study neuroinflammation.

-

Tissue Preparation: Euthanize neonatal rat pups (P1-P3) and decapitate. Dissect the cerebral cortices in ice-cold Hanks' Balanced Salt Solution (HBSS). Carefully remove the meninges.

-

Cell Dissociation: Mince the cortical tissue and incubate in a solution of trypsin and DNase I at 37°C for 15 minutes.

-

Trituration and Plating: Stop the enzymatic digestion with Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum (FBS). Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Culturing: Plate the cells in poly-D-lysine-coated T75 flasks. Culture the cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Microglia Isolation (if required): After 10-14 days, when a confluent astrocyte monolayer has formed, shake the flasks on an orbital shaker to detach the microglia growing on top. Collect the supernatant containing the microglia.

Western Blot Analysis

This protocol outlines the steps for detecting and quantifying protein expression levels.

-

Protein Extraction: Lyse cells or homogenized brain tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Morris Water Maze (MWM)

The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.

-

Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water (using non-toxic paint or milk powder) maintained at 22-25°C. A hidden escape platform is submerged just below the water surface.

-

Acquisition Phase: For 4-5 consecutive days, each animal undergoes several trials per day. The animal is released from different starting positions and allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: 24 hours after the last training session, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation, a hallmark of apoptosis.

-

Tissue/Cell Preparation: Prepare paraffin-embedded tissue sections or cultured cells on slides.

-

Permeabilization: Deparaffinize and rehydrate tissue sections. Permeabilize the cells with proteinase K or a similar enzyme to allow entry of the labeling reagents.

-

Labeling: Incubate the samples with a mixture of terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., BrdU-labeled or fluorescently labeled). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If using an indirect method (e.g., BrdU), incubate with an anti-BrdU antibody conjugated to an enzyme (like HRP) or a fluorophore. For HRP, add a substrate to generate a colored precipitate.

-

Visualization: Visualize the labeled cells using light or fluorescence microscopy. TUNEL-positive cells are indicative of apoptosis.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow.

References

A Comprehensive Technical Guide to the Biological Activities of Rutin Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin hydrate, a flavonoid glycoside also known as rutoside or vitamin P, is a polyphenolic compound abundantly found in a variety of plants, including buckwheat, citrus fruits, apples, and tea.[1][2][3] Chemically, it is the glycoside formed between the flavonol quercetin and the disaccharide rutinose.[4] Exhibiting a wide spectrum of pharmacological activities, rutin has garnered significant attention in the scientific community for its potential therapeutic applications.[1] Its diverse biological effects are largely attributed to its potent antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anticancer properties. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.

Antioxidant Activity

Rutin's primary mechanism of action is linked to its powerful antioxidant properties. It effectively neutralizes harmful free radicals and reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous chronic diseases. This antioxidant capacity is achieved through direct scavenging of free radicals and by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.

Quantitative Data: Antioxidant Assays

The antioxidant potential of rutin has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) or scavenging concentration (SC50) values from several key studies are summarized below.

| Assay Type | Rutin Concentration/IC50/SC50 | Control/Comparator | Reference |

| DPPH Radical Scavenging | 90.4% inhibition at 0.05 mg/mL | Ascorbic Acid (92.8%), BHT (58.8%) | |

| DPPH Radical Scavenging | SC50: 60.25 ± 0.09 μM | Rutin Glycoside (29.13 ± 0.15 μM) | |

| ABTS Radical Scavenging | SC50: 105.43 ± 0.16 μM | Rutin Glycoside (63.21 ± 0.09 μM) | |

| ABTS Radical Scavenging | 1.1 ± 0.02 µg/mL (IC50) | - | |

| Hydroxyl Radical Scavenging | 1440 μg/mL (IC50) | Ascorbic Acid (238 μg/mL) | |

| Nitric Oxide Radical Scavenging | - | Ascorbic Acid (455 µg/mL) | |

| Iron (Fe2+) Chelating Activity | ~98% at 50 mg/mL | - |

Signaling Pathway: Nrf2 Activation

Rutin exerts part of its antioxidant effect by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, rutin can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of this compound.

-

Reagent Preparation :

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL) in methanol.

-

Prepare a standard antioxidant solution (e.g., Ascorbic Acid) at the same concentrations.

-

-

Assay Procedure :

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the this compound solution, standard, or methanol (as a control).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement :

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation :

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the rutin or standard.

-

-

Data Analysis :

-

Plot the percentage of inhibition against the concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

Anti-inflammatory Activity

Rutin demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

Signaling Pathway: NF-κB Inhibition

A central mechanism of rutin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This frees NF-κB to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. Rutin can interfere with this cascade, preventing IκBα degradation and subsequent NF-κB activation.

Quantitative Data: Anti-inflammatory Effects

| Model System | Rutin Concentration | Effect | Reference |

| LPS-induced RAW 264.7 cells | - | Reduced NO production and COX-2 levels | |

| Adjuvant-induced arthritic rats | 15 mg/kg | Reduced TNF-α and IL-1β levels | |

| LPS-induced mouse mastitis model | 100 mg/kg | Decreased nuclear quantity of p65 | |

| Zebrafish neuroinflammation model | 100 mg/L | Reduced neutrophil mobility | |

| Histamine-induced ZFL cells | 10 µM | Down-regulated IL-1β protein levels |

Experimental Protocol: Measurement of Nitric Oxide (NO) in Macrophages

This protocol describes the Griess assay to quantify NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture and Treatment :

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

-

-

Griess Reagent Preparation :

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Mix equal volumes of Solution A and Solution B immediately before use.

-

-

Assay Procedure :

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of the prepared Griess reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

-

Measurement and Analysis :

-

Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples, which reflects NO production.

-

Anticancer Activity

Rutin has demonstrated significant anticancer properties across various cancer cell lines. Its multifaceted mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cancer cell proliferation, adhesion, and migration.

Signaling Pathway: Intrinsic Apoptosis Induction

One of the key anticancer mechanisms of rutin is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. Rutin has been shown to upregulate the tumor suppressor protein p53. Activated p53 can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.

Quantitative Data: Anticancer Effects

| Cell Line | Activity | Rutin Concentration/Effect | Reference |

| Human glioma CHME cells | Cytotoxicity | Induced maximum cytotoxicity | |

| Human neuroblastoma LAN-5 | Cell Cycle Arrest | Caused G2/M arrest | |

| Human colon cancer HT-29 | Apoptosis | Upregulated cleaved caspase-3, -8, -9 | |

| Human breast cancer MCF-7 | Cytotoxicity | Exhibited cytotoxicity | |

| Pancreatic carcinoma PANC-1 | Apoptosis | Promoted apoptosis |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol details the MTT assay to assess the cytotoxic effect of rutin on cancer cells.

-

Cell Seeding :

-

Seed cancer cells (e.g., human glioma CHME cells) into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).

-

Allow cells to attach by incubating for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Treatment :

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Addition :

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

-

-

Formazan Solubilization :

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

-

Measurement :

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Analysis :

-

Calculate cell viability as a percentage of the vehicle control. This data can be used to determine the IC50 of rutin for the specific cell line.

-

Neuroprotective and Cardioprotective Activities

Rutin has shown considerable promise in protecting against neuronal and cardiac damage, primarily through its antioxidant and anti-inflammatory mechanisms.

Neuroprotection

Rutin exerts neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's. It can protect neurons from oxidative stress, inhibit neuronal apoptosis, and reduce neuroinflammation. A key mechanism is its ability to modulate neural signaling pathways, such as upregulating brain-derived neurotrophic factor (BDNF), which is crucial for neuron survival and growth.

Cardioprotection

In the cardiovascular system, rutin helps protect against injuries induced by ischemia-reperfusion and cardiotoxic drugs like cisplatin. It can improve cardiac function, reduce oxidative stress in cardiac tissue by increasing glutathione levels, and suppress inflammation. Studies have shown it can restore the levels of cardiac marker enzymes that are typically elevated during cardiac damage.

Experimental Workflow: Evaluating Cardioprotective Effects

The following workflow illustrates a typical experimental design to assess the cardioprotective effects of rutin against drug-induced toxicity in an ex vivo model.

Conclusion

This compound is a biologically active flavonoid with a remarkable range of therapeutic properties. Its potent antioxidant and anti-inflammatory activities, primarily through the modulation of the Nrf2 and NF-κB signaling pathways, form the basis for its protective effects across various biological systems. The ability to induce apoptosis in cancer cells and protect neuronal and cardiac tissues highlights its potential as a lead compound in drug development for a variety of chronic and degenerative diseases. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further explore and harness the pharmacological potential of this compound.

References

Rutin Hydrate: A Technical Guide to its Antioxidant Properties in Cell-Free Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin hydrate, a flavonoid glycoside found abundantly in various plants, is a subject of extensive research due to its wide array of biological activities, including potent antioxidant effects. As a glycoside of quercetin, this compound's chemical structure lends itself to the effective scavenging of free radicals, making it a compound of significant interest in the development of pharmaceuticals and nutraceuticals aimed at mitigating oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic and degenerative diseases.

This technical guide provides an in-depth overview of the antioxidant properties of this compound as evaluated by common cell-free assays. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data for comparative analysis, detailed experimental protocols for reproducibility, and visual representations of experimental workflows and antioxidant mechanisms.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified using various spectrophotometric assays. The following tables summarize the 50% inhibitory concentration (IC50) or other quantitative measures, providing a basis for comparing its efficacy across different radical scavenging and reducing power assays.

Table 1: Radical Scavenging Activity of this compound

| Assay | Radical Species | IC50 / EC50 of this compound | Reference(s) |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 4.81 µM | [1] |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 4.68 ± 1.24 µg/mL | [2] |

| Superoxide Radical Scavenging | Superoxide Anion (O₂⁻) | 29.27 µg/mL (for Rutin) | [3] |

| Hydroxyl Radical Scavenging | Hydroxyl Radical (•OH) | 1440 µg/mL | [4] |

Note: Some studies use the aglycone form, rutin, which may have slightly different solubility and activity profiles. EC50 is the effective concentration required to obtain a 50% antioxidant effect.

Table 2: Reducing Power of this compound

| Assay | Principle | Result for Rutin | Reference(s) |

| FRAP | Ferric Reducing Antioxidant Power | IC0.5 value determined | [5] |

Note: The FRAP assay for rutin did not show significant changes after irradiation with a 25 kGy dose, indicating its stability.

Experimental Protocols for Cell-Free Antioxidant Assays

Detailed and standardized protocols are crucial for the accurate assessment and comparison of antioxidant activity. The following sections provide methodologies for the key assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials and Reagents:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

Spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The working solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. Serially dilute the stock solution to obtain a range of concentrations.

-

Reaction Mixture: Add a specific volume of the DPPH working solution to an equal volume of each this compound concentration in a microplate well or cuvette.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH is also measured.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound solution.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization that is proportional to the antioxidant's concentration.

Materials and Reagents:

-

This compound

-

ABTS

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and serially dilute it to obtain various concentrations.

-

Reaction Mixture: Add a small volume of the this compound solution to a larger volume of the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

IC50 Determination: The IC50 value is determined from the plot of percentage scavenging against the concentration of this compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Materials and Reagents:

-

This compound

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Ferrous sulfate (FeSO₄) for standard curve

-

Spectrophotometer

-

Water bath

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample and Standard Preparation: Prepare different concentrations of this compound and a standard (e.g., FeSO₄ or Trolox).

-

Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

-

Calculation of Reducing Power: The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard. Results are often expressed as Trolox equivalents (TE).

Superoxide Radical (O₂⁻) Scavenging Assay

This assay is often based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in a system (e.g., riboflavin-light-NBT system). The presence of antioxidants inhibits the reduction of NBT, and the decrease in color formation is measured.

Materials and Reagents:

-

This compound

-

Riboflavin

-

Nitroblue tetrazolium (NBT)

-

EDTA

-

Phosphate buffer

-

Light source (e.g., fluorescent lamp)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, riboflavin, EDTA, and NBT.

-

Sample Addition: Add different concentrations of this compound to the reaction mixture.

-

Initiation of Radical Generation: Expose the reaction mixture to a light source for a specific duration to initiate the generation of superoxide radicals. A control group without the sample is also prepared.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm), which corresponds to the formation of formazan from NBT reduction.

-

Calculation of Scavenging Activity: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample-containing mixture with the control.

-

IC50 Determination: The IC50 value is calculated from the dose-response curve.

Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)

This assay is based on the degradation of 2-deoxyribose by hydroxyl radicals generated via a Fenton-type reaction. The degradation products react with thiobarbituric acid (TBA) to form a pink chromogen, which is measured spectrophotometrically. Antioxidants compete with deoxyribose for hydroxyl radicals, thus reducing the color formation.

Materials and Reagents:

-

This compound

-

2-deoxyribose

-

Phosphate buffer (pH 7.4)

-

Ferric chloride (FeCl₃)

-

EDTA

-

Hydrogen peroxide (H₂O₂)

-

Ascorbic acid

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Water bath

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a test tube, mix phosphate buffer, 2-deoxyribose, FeCl₃, EDTA, H₂O₂, and different concentrations of this compound.

-

Initiation of Reaction: Add ascorbic acid to initiate the Fenton reaction, which generates hydroxyl radicals.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Color Development: Add TCA and TBA to the mixture and heat in a boiling water bath (e.g., at 95°C for 30 minutes) to develop the pink color.

-

Absorbance Measurement: After cooling, measure the absorbance of the solution at 532 nm.

-

Calculation of Scavenging Activity: The scavenging activity is calculated based on the reduction in absorbance in the presence of this compound compared to the control.

-

IC50 Determination: The IC50 value is determined from the concentration-response curve.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow Diagrams

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Workflow for the ABTS radical cation scavenging assay.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Antioxidant Mechanism of this compound

This compound, like other flavonoids, exerts its antioxidant effects primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SETPT).

Caption: General mechanisms of free radical scavenging by this compound.

Conclusion

The data and protocols presented in this technical guide underscore the significant antioxidant potential of this compound in various cell-free assay systems. Its ability to effectively scavenge a range of free radicals and reduce oxidative species highlights its promise as a natural antioxidant for applications in the pharmaceutical and nutraceutical industries. The provided methodologies offer a standardized framework for researchers to conduct further investigations into the antioxidant properties of this compound and its derivatives. The visualization of both experimental workflows and the underlying antioxidant mechanisms aims to facilitate a deeper understanding and guide future research in the development of novel therapeutic strategies against oxidative stress-related pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Structure–Antioxidant Activity Relationship of Water–Based Enzymatic Polymerized Rutin and Its Wound Healing Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Do Rutin and Quercetin Retain Their Structure and Radical Scavenging Activity after Exposure to Radiation? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Anti-inflammatory Effects of Rutin Hydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rutin hydrate, a flavonoid glycoside found in numerous plants like buckwheat, citrus fruits, and asparagus, has garnered significant scientific interest for its wide array of pharmacological activities.[1] Among its many studied properties, its potent anti-inflammatory effects, demonstrated in various preclinical in vivo models, stand out.[1][2] Chronic inflammation is a key pathological component of numerous diseases, and the modulation of inflammatory pathways by compounds like rutin presents a promising therapeutic avenue.[2] This technical guide provides a comprehensive overview of the in vivo anti-inflammatory effects of this compound, focusing on its mechanisms of action, quantitative efficacy data from preclinical models, and detailed experimental protocols.

Core Mechanism of Action: Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways that are central to the inflammatory response.[1] Preclinical evidence consistently points to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways as the primary mechanisms.

1. Inhibition of the NF-κB Pathway:

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. Rutin has been shown to suppress the activation of NF-κB. This inhibitory action prevents the production of a cascade of inflammatory mediators, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). For instance, in a zebrafish model of neuroinflammation, this compound was found to regulate the expression of NF-κB pathway-related targets, leading to reduced inflammation.

2. Attenuation of the MAPK Pathway:

The MAPK signaling cascade is another critical pathway involved in cellular responses to inflammatory stimuli. Rutin has been demonstrated to suppress the phosphorylation of MAPK, thereby inhibiting this pathway. By doing so, it further curtails the expression of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In studies on lipopolysaccharide (LPS)-induced acute lung injury, rutin's protective effects were linked to its inhibition of MAPK-NF-κB activation.

3. Modulation of the cGAS-STING-NLRP3 Pathway:

Recent research has also elucidated rutin's role in inhibiting the cGAS-STING pathway and NLRP3 inflammasome activation. In a mouse model of LPS-induced acute lung injury, rutin administration led to a dual suppression: it inhibited cGAS-STING activation and attenuated NLRP3-mediated pyroptosis.

Below is a diagram illustrating the principal anti-inflammatory mechanisms of this compound.

Quantitative Data on In Vivo Anti-inflammatory Efficacy

The anti-inflammatory effects of rutin have been quantified in several animal models. The carrageenan-induced paw edema model in rats is a classic and widely used assay for evaluating acute inflammation.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Route of Administration | Time Point (hours post-carrageenan) | Paw Edema Inhibition (%) | Reference |

| Rutin | 100 | Oral | 2 | Significant reduction | |

| Rutin | 100 | Intramuscular | Not Specified | Significant reduction | |

| Ruta graveolens extract (Rutin is a major component) | 20 | Intraperitoneal | 3 | 90.9 | |

| Rutin and Quercetin Combination | Not Specified | Oral | 24 | Significant reduction (comparable to Diclofenac) |

Table 2: Effects of this compound on Pro-inflammatory Markers in LPS-Induced Acute Lung Injury in Mice

| Marker | Treatment | Result | Reference |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Rutin Pretreatment | Significant reduction in levels | |

| Polymorphonuclear Granulocyte Infiltration | Rutin Pretreatment | Inhibition of infiltration into bronchoalveolar lavage fluid | |

| Oxidative Stress Markers | Rutin Pretreatment | Reversal of decreased antioxidative enzyme activities (SOD, CAT, GPx) | |

| Lung Pathology | Rutin Pretreatment | Significant amelioration of lung pathology, including reduced inflammatory cell infiltration and attenuated alveolar septal thickening |

Detailed Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of in vivo studies. Below are methodologies for two common models used to assess the anti-inflammatory properties of rutin.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to screen for the anti-inflammatory activity of novel compounds.

Objective: To induce acute, localized inflammation and to quantify the anti-edematous effects of this compound.

Materials:

-

Male Wistar rats (150-200g)

-

This compound

-

Vehicle (e.g., Dimethyl sulfoxide - DMSO)

-

Lambda Carrageenan (1% w/v in sterile saline)

-

Positive control: Diclofenac sodium or Indomethacin

-

Plethysmometer

Procedure:

-

Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

-

Grouping: Randomly divide the rats into several groups (n=6 per group): Vehicle Control, Carrageenan Control, Positive Control, and Rutin-treated groups (at various doses).

-

Compound Administration: Administer this compound (e.g., orally or intraperitoneally) to the treatment groups one hour before the induction of inflammation. The control groups receive the vehicle or the standard anti-inflammatory drug.

-

Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).

-

Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

The following diagram outlines the workflow for the carrageenan-induced paw edema experiment.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model mimics the features of acute respiratory distress syndrome (ARDS) and is used to study the effects of therapeutic agents on lung inflammation.

Objective: To induce acute lung inflammation and to evaluate the protective effects of this compound.

Materials:

-

Male C57BL/6 mice

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Vehicle (e.g., saline)

-

Anesthetics

Procedure:

-

Animal Model and Drug Treatment: Randomly divide mice into experimental groups: Vehicle control, LPS induction, LPS + Rutin co-treatment, and Rutin monotherapy.

-

Rutin Administration: Administer Rutin (e.g., 200 mg/kg/day) via oral gavage for a set period (e.g., 5 consecutive days) before LPS challenge.

-

Induction of ALI: Anesthetize the mice and induce lung injury via intratracheal instillation of LPS.

-

Sample Collection: At a predetermined time point after LPS challenge (e.g., 24 hours), euthanize the mice.

-

Bronchoalveolar Lavage (BAL) Fluid Collection: Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels.

-

Lung Tissue Collection: Harvest lung tissue for histopathological analysis (H&E staining), measurement of wet/dry weight ratio (for edema), and biochemical assays.

-

Analysis:

-

Histopathology: Evaluate lung tissue sections for inflammatory cell infiltration, alveolar septal thickening, and edema.

-

Cytokine Analysis: Measure levels of TNF-α, IL-6, and IL-1β in BAL fluid or lung homogenates using ELISA kits.

-

Oxidative Stress Markers: Assess the activity of antioxidant enzymes (e.g., SOD, catalase) and levels of lipid peroxidation products in lung tissue.

-

Western Blot/RT-qPCR: Analyze the expression and phosphorylation of proteins in the NF-κB and MAPK pathways.

-

Conclusion

The collective evidence from in vivo studies strongly supports the anti-inflammatory potential of this compound. Its ability to modulate multiple critical inflammatory signaling pathways, including NF-κB, MAPK, and cGAS-STING, translates into significant reductions in inflammatory markers and tissue damage in various preclinical models. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore this compound as a therapeutic candidate for inflammatory diseases. Future clinical investigations are warranted to translate these promising preclinical findings into effective treatments for human inflammatory conditions.

References

Physicochemical Properties of Rutin Hydrate: A Technical Guide

Introduction

Rutin (3,3′,4′,5,7-pentahydroxyflavone-3-rhamnoglucoside), a flavonoid glycoside found abundantly in plants such as buckwheat, citrus fruits, and asparagus, is a subject of extensive research due to its wide array of pharmacological activities.[1] Marketed typically as a hydrate powder, its efficacy in pharmaceutical and nutraceutical applications is intrinsically linked to its physicochemical properties. These characteristics, including solubility, melting point, and crystalline structure, govern its bioavailability, stability, and formulation development.

This technical guide provides an in-depth overview of the core physicochemical properties of Rutin hydrate powder. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of analytical workflows to support further research and application.

General Physicochemical Properties

This compound is a yellow to greenish-yellow crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing a foundational understanding of the compound.

| Property | Value | Reference |

| Synonyms | Quercetin-3-rutinoside hydrate, Vitamin P, Rutoside, Sophorin | [1] |

| Appearance | Yellow to greenish-yellow fine crystalline powder | |

| Molecular Formula | C₂₇H₃₀O₁₆ · 3H₂O (as trihydrate) | |

| Molecular Weight | 664.56 g/mol (as trihydrate) | |

| Melting Point | ~195 °C (with decomposition) | |

| pKa (Predicted) | 7.1 |

Solubility Profile

The solubility of this compound is a critical parameter influencing its absorption and bioavailability. It exhibits poor solubility in aqueous solutions at neutral pH and non-polar organic solvents, but its solubility increases in alkaline solutions and specific organic solvents.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | |

| Dimethyl Formamide (DMF) | ~30 mg/mL | |

| Methanol | ~143 mg/mL (1 g in 7 mL) | |

| Boiling Ethanol | ~43.5 mg/mL (1 g in 23 mL) | |

| Cold Ethanol | ~3.45 mg/mL (1 g in 290 mL) | |

| Boiling Water | ~5 mg/mL (1 g in 200 mL) | |

| Cold Water | ~0.125 mg/mL (1 g in 8000 mL) | |

| Chloroform, Benzene, Ether | Insoluble |

Spectroscopic and Structural Characterization

UV-Visible Spectroscopy

In solution, this compound exhibits distinct absorption maxima (λmax) in the ultraviolet-visible spectrum, which are characteristic of its flavonol structure. These peaks are essential for its quantitative analysis.

| Solvent | λmax (nm) | Reference |

| Methanol | 257, 359 | |

| Methanol | 204, 256, 355 | |

| Methanol : Water (9:1 v/v) | 260, 360 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. Key vibrational bands include:

-

~3400 cm⁻¹ (broad): O-H stretching from the multiple hydroxyl groups and water of hydration.

-

~1670 cm⁻¹ (strong): C=O stretching of the γ-pyrone ring.

-

~1620-1470 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1032 cm⁻¹ (strong): C-O stretching, characteristic of phenolic compounds.

Powder X-ray Diffraction (PXRD)

PXRD analysis confirms the crystalline nature of this compound powder. The diffractogram displays a series of sharp, well-defined peaks, indicating a highly ordered molecular arrangement within the crystal lattice. The absence of a broad halo signifies a lack of significant amorphous content. The crystalline state is a key factor influencing the powder's handling, stability, and dissolution properties.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of this compound powder.

Melting Point Determination (Capillary Method)

This protocol follows the standard pharmacopeial capillary method for determining the melting range of a solid.

Methodology:

-

Sample Preparation: Ensure the this compound powder is completely dry by placing it in a desiccator over silica gel for 24 hours.

-

Capillary Loading: Finely powder the sample. Invert an open-ended capillary tube and press it into the powder until a column of 2.5-3.5 mm is formed. Tap the sealed end of the tube on a hard surface to tightly pack the powder.

-

Instrumentation: Place the loaded capillary into the heating block of a melting point apparatus.

-

Heating Program: Set the apparatus to heat rapidly to a temperature approximately 5-10°C below the expected melting point (195°C). Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation and Recording: Record the temperature at which the substance begins to collapse or melt (onset point) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of this compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., methanol, water) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle. Withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved solids.

-

Quantification: Dilute the clear filtrate with the same solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analysis: Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at Rutin's λmax (e.g., 257 nm in methanol).

-

Calculation: Calculate the concentration in the filtrate using the calibration curve and account for the dilution factor to determine the solubility in mg/mL or M.

Caption: Workflow for Solubility Determination.

Powder X-ray Diffraction (PXRD) Analysis

This protocol outlines the standard procedure for obtaining a PXRD pattern for a powder sample.

Methodology:

-

Sample Preparation: If necessary, gently grind the this compound powder using an agate mortar and pestle to ensure a fine, uniform particle size (<10 µm) and to minimize preferred orientation.

-

Mounting: Carefully load the powder onto a zero-background sample holder (e.g., single-crystal silicon). Use a flat edge, like a glass slide, to gently press the powder and create a smooth, flat surface that is flush with the holder.

-

Instrumentation: Place the sample holder into the goniometer of the powder X-ray diffractometer.

-

Data Acquisition: Set the instrument parameters. Typical settings include:

-

Radiation: Cu Kα (λ = 1.54 Å)

-

Voltage and Current: e.g., 40 kV and 40 mA

-

Scan Range (2θ): 5° to 40°

-

Scan Speed/Step Size: e.g., 1°/min with a step size of 0.02°

-

-

Analysis: Initiate the scan. The resulting diffractogram (a plot of intensity vs. 2θ) reveals the positions and intensities of the diffraction peaks, which are characteristic of the crystalline structure.

Caption: Workflow for PXRD Analysis.

Biological Context: Signaling Pathway Modulation

The physicochemical properties of Rutin directly impact its ability to interact with biological systems. For instance, its molecular structure allows it to modulate key cellular signaling pathways involved in inflammation. Rutin has been shown to suppress the activation of Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB), two central pathways that regulate the expression of pro-inflammatory cytokines.

Caption: Rutin's Inhibition of MAPK/NF-κB Pathways.

References

A Technical Guide to Rutin Hydrate Solubility for Researchers and Drug Development Professionals

An In-depth Examination of Rutin Hydrate's Solubility Characteristics in Dimethyl Sulfoxide (DMSO) and Various Aqueous Buffers, Complete with Experimental Protocols and Pathway Visualizations.

Introduction

This compound, a flavonoid glycoside also known as rutoside, is a natural compound found in a variety of plants, including buckwheat and citrus fruits. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, which include antioxidant, anti-inflammatory, antidiabetic, and neuroprotective effects. However, a primary challenge in the development of rutin-based therapeutics is its low aqueous solubility, which can limit its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility of this compound in DMSO and various aqueous buffer systems, offering valuable data and methodologies for researchers, scientists, and professionals in drug development.

Solubility Data of this compound

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. This section presents quantitative solubility data for this compound in both the common organic solvent DMSO and various aqueous buffer systems.

Solubility in Organic Solvents

DMSO is a highly polar aprotic solvent widely used in drug discovery and development for dissolving a broad range of compounds. This compound exhibits good solubility in DMSO, facilitating its use in in vitro assays and as a stock solution for further dilutions.

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | ~25[1][2] | ~37.6 | A common value cited by multiple suppliers. |

| DMSO | 100 | ~150.5 | Reported by one supplier; advises using fresh DMSO as moisture can reduce solubility. |

| Dimethylformamide (DMF) | ~30[1][2] | ~45.1 | Another polar aprotic solvent with good solubilizing capacity for this compound. |

Molar concentration calculated based on the molecular weight of rutin trihydrate (664.57 g/mol ).

Solubility in Aqueous Buffers

The aqueous solubility of this compound is notably low and highly dependent on the pH of the medium. Generally, its solubility increases with rising pH. This poor aqueous solubility is a significant hurdle for oral and parenteral formulations.

Table 2: Solubility of this compound in Water and Aqueous Buffers

| Solvent System | pH | Solubility | Notes |

| Water | Neutral | 0.07 mg/mL (70 µg/mL)[3] | Baseline aqueous solubility. |

| Water | Not Specified | 0.125 mg/mL (125 µg/mL) | |

| Water | Not Specified | 12.5 mg/100 mL (125 µg/mL) | |

| HCl Buffer | 1.2 | Lowest solubility | Exhibits the lowest solubility in acidic conditions, though a precise value is not consistently reported. |

| Acetate Buffer | 4.5 | > 0.07 mg/mL (>70 µg/mL) | Solubility is noted to be higher than in water at neutral pH. |

| Phosphate Buffer | 6.5 | 1.8 µg/mL | Demonstrates very low solubility in near-neutral phosphate buffer. |

| Phosphate Buffer | 6.8 | Highest solubility (among tested buffers) | Reported to have the highest solubility in a study comparing HCl, acetate, and phosphate buffers, although a specific value was not provided. |

| DMF:PBS (1:5) | 7.2 | ~0.16 mg/mL (160 µg/mL) | This co-solvent system significantly enhances aqueous solubility. |

| Aqueous Solution | 11 | Highest solubility | Solubility is significantly increased in alkaline conditions. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for preclinical development. The following are detailed methodologies for key experiments used to ascertain the solubility of compounds like this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.

Protocol:

-

Preparation: Prepare the desired solvent system (e.g., specific aqueous buffer).

-

Addition of Compound: Add an excess amount of this compound powder to a clean, sealed container (e.g., a glass vial) containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours) to allow the system to reach equilibrium. A shaker or rotator is used for this purpose.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the solid from the saturated solution by centrifugation or filtration (using a filter with a pore size of 0.22 µm or smaller that does not bind the compound).

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of this compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original solubility by applying the dilution factor.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a DMSO stock.

Protocol (adapted from nephelometric/turbidimetric methods):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96-well microplate, add the aqueous buffer of choice to each well.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Mixing and Incubation: Mix the contents of the wells thoroughly and incubate the plate at room temperature for a set period (e.g., 1-2 hours).

-

Measurement: Measure the turbidity or light scattering of each well using a microplate reader (nephelometer or spectrophotometer at a wavelength like 620 nm).

-

Data Analysis: Compare the signal of the test compound wells to a blank (buffer with the same percentage of DMSO). A significant increase in signal indicates precipitation and thus the kinetic solubility limit has been exceeded.

Visualization of Rutin-Associated Signaling Pathways and Workflows

Rutin exerts its biological effects by modulating various intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a general experimental workflow for solubility determination.

Key Signaling Pathways Modulated by Rutin

Rutin has been shown to interfere with multiple signaling cascades involved in inflammation, cell proliferation, and apoptosis.

General Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the solubility of a compound like this compound.

Conclusion

This technical guide provides a consolidated resource on the solubility of this compound in DMSO and various aqueous buffers, tailored for researchers and drug development professionals. The data clearly indicates that while this compound is readily soluble in DMSO, its poor and pH-dependent aqueous solubility presents a significant formulation challenge. The provided experimental protocols offer standardized methods for accurately determining solubility, a critical step in preclinical assessment. Furthermore, the visualization of key signaling pathways affected by rutin offers a deeper understanding of its mechanisms of action. A thorough understanding of these solubility characteristics is paramount for the successful development of this compound as a therapeutic agent.

References

Stability of Rutin Hydrate at Room Temperature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rutin hydrate, a flavonoid glycoside with significant therapeutic potential, is known to be susceptible to degradation, which can impact its efficacy and safety. This technical guide provides an in-depth analysis of the stability of this compound at room temperature. It consolidates available quantitative data, details the experimental protocols for stability assessment, and outlines the potential degradation pathways. While data on the solid-state stability of pure this compound at ambient temperature is limited in publicly accessible literature, studies on various formulations provide valuable insights into its degradation profile. This guide is intended to be a resource for researchers and professionals involved in the development and handling of this compound.

Physicochemical Properties and Stability Profile

This compound is a crystalline solid that is sparingly soluble in water. Its stability is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. Safety data sheets consistently indicate that this compound is light-sensitive and should be stored in a cool, dry, and well-ventilated place, protected from direct sunlight. Recommended storage temperatures are often refrigerated (e.g., 4°C) to minimize degradation.

Quantitative Stability Data at Room Temperature

Table 1: Stability of this compound in a Nanofiber Formulation at 25 ± 2 °C / 60% RH ± 5% RH [1]

| Time (Days) | This compound Content (%) | Appearance |

| 0 | 100.0 | Conforms |

| 30 | 99.2 ± 0.8 | Conforms |

| 60 | 98.5 ± 1.1 | Conforms |

| 90 | 97.6 ± 1.3 | Conforms |

Data is presented as mean ± standard deviation. The study concluded that the formulation remained stable over the 90-day period.

Potential Degradation Pathway of this compound

Studies on the degradation of rutin under stressed conditions, such as high temperatures, provide a model for its potential degradation pathway at room temperature, although the reaction rates would be significantly slower. The primary degradation route involves the hydrolysis of the glycosidic bond, followed by the breakdown of the resulting aglycone, quercetin.

The following diagram illustrates the potential degradation pathway of this compound.

Caption: Potential degradation pathway of this compound.

Experimental Protocols for Stability Assessment

The stability of this compound is typically assessed using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). The following sections detail a representative experimental protocol for a stability-indicating HPLC method.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability study of this compound.

Caption: General workflow for a this compound stability study.

Stability-Indicating HPLC Method

This protocol is a composite based on several published methods for the analysis of rutin.

Objective: To quantify the amount of this compound and its degradation products in a sample over time.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, preferably deionized and filtered)

-

Phosphoric acid or Formic acid (for mobile phase pH adjustment)

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is often employed. For example:

-

Solvent A: Water with 0.1% phosphoric acid

-

Solvent B: Acetonitrile

-

Gradient program: Start with a higher proportion of Solvent A, and gradually increase the proportion of Solvent B over the run time to elute more non-polar degradation products. A typical gradient might run from 10% B to 90% B over 30 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Rutin has two characteristic absorption maxima, typically around 257 nm and 354 nm. The choice of wavelength will depend on the specific requirements of the analysis.

-

Injection Volume: 10-20 µL

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration.

-

Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

For pure substance analysis, accurately weigh the this compound sample and dissolve it in the same solvent as the standard to a known concentration.

-

For formulated products, an extraction step may be necessary to isolate the this compound from the excipients. This may involve dissolving the product in a suitable solvent, followed by sonication and filtration or centrifugation.

-

-

Analysis:

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared sample solutions.

-

Identify the rutin peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the amount of rutin in the sample using the calibration curve.

-

Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

-

Conclusion and Recommendations

The stability of this compound at room temperature is a critical consideration for its use in research and product development. While it is generally stable when protected from light and moisture, quantitative data suggests that some degradation can occur over time, even under controlled ambient conditions. The primary degradation pathway is likely hydrolysis, leading to the formation of quercetin and its subsequent degradation products.

For professionals working with this compound, the following recommendations are advised:

-

Storage: Store pure this compound in well-sealed, light-resistant containers in a cool, dry place. For long-term storage, refrigeration is recommended.

-

Formulation: When formulating products with this compound, consider the use of antioxidants and chelating agents to improve stability. Encapsulation technologies may also offer enhanced protection.

-

Stability Testing: Conduct rigorous stability testing under ICH conditions to establish the shelf-life of both the active substance and the final product. Employ a validated, stability-indicating analytical method, such as the HPLC protocol outlined in this guide.

Further research into the solid-state degradation kinetics of pure this compound at room temperature is warranted to provide a more complete understanding of its stability profile.

References

Rutin Hydrate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Rutin hydrate, a flavonoid glycoside of significant interest in pharmaceutical and nutraceutical research. This document, tailored for researchers, scientists, and drug development professionals, consolidates key chemical data, explores its primary biological activities, and furnishes detailed experimental protocols and pathway diagrams to facilitate further investigation.

Core Chemical and Physical Data

This compound's chemical identity can be subject to variation based on its degree of hydration, which is reflected in its CAS number and molecular weight. The anhydrous form of rutin has a distinct CAS number from its hydrated counterparts. For clarity, the table below summarizes these key identifiers.

| Parameter | Value | Source(s) |

| Chemical Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one;hydrate | [] |

| Synonyms | Quercetin-3-rutinoside hydrate, Vitamin P hydrate, Rutoside hydrate, Sophorin hydrate | [][2][3] |

| Molecular Formula | C₂₇H₃₀O₁₆ · xH₂O | [3] |

| CAS Number | 207671-50-9 (hydrate), 250249-75-3 (trihydrate), 153-18-4 (anhydrous) | |

| Molecular Weight | 610.52 g/mol (anhydrous basis), 628.5 g/mol (hydrated), 664.6 g/mol (trihydrate) | |

| Appearance | Light yellow to yellow-green powder | |

| Melting Point | 195 °C (decomposition) | |

| Solubility | Soluble in DMSO, pyridine, and aqueous base; insoluble in chloroform. Low water solubility for the monomer (0.125 mg/mL). |

Key Biological Activities and Mechanisms of Action

This compound exhibits a wide spectrum of pharmacological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These activities stem from its ability to modulate key cellular signaling pathways.

Antioxidant Properties

Rutin's antioxidant mechanism is multifaceted. It can directly scavenge free radicals and chelate iron, thereby preventing the generation of reactive oxygen species (ROS). Furthermore, it upregulates endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This dual action helps protect cells from oxidative damage, a key factor in the pathogenesis of numerous diseases.

Anti-inflammatory Effects

The anti-inflammatory action of rutin is largely mediated by its inhibition of pro-inflammatory signaling pathways. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor for inflammatory gene expression. By inhibiting NF-κB, rutin reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it can modulate the mitogen-activated protein kinase (MAPK) signaling cascade, further contributing to its anti-inflammatory profile.

Signaling Pathways Modulated by this compound

Rutin's therapeutic potential is linked to its ability to influence several key signaling pathways involved in cellular homeostasis, inflammation, and apoptosis.

Experimental Protocols

To facilitate research and ensure reproducibility, this section provides detailed methodologies for key experiments commonly used to assess the bioactivity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard procedure for evaluating the antioxidant potential of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

UV-VIS Spectrophotometer

-

Microplate reader (optional)

-

Ascorbic acid (as a positive control)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.

-

Preparation of Sample Solutions: Prepare a stock solution of this compound in the same solvent. Create a series of dilutions at different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Reaction:

-

In a test tube or microplate well, add 1.0 mL of the DPPH solution to 3.0 mL of each this compound dilution.

-

Mix vigorously.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of the solutions at 517 nm using a UV-VIS spectrophotometer.

-

Use the solvent (methanol or ethanol) as a blank.

-

A control sample containing the solvent and the DPPH solution should also be measured.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the control reaction.

-

A_sample is the absorbance of the test sample.

-

-

Data Analysis: Plot the scavenging percentage against the concentration of this compound to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample and is crucial for studying the effects of rutin on signaling pathways.